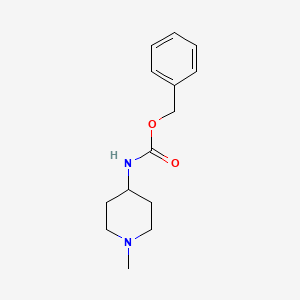

Benzyl (1-methylpiperidin-4-yl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H20N2O2 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

benzyl N-(1-methylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |

InChI-Schlüssel |

JZWANIMWNGQFDH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Benzyl (1-methylpiperidin-4-yl)carbamate chemical properties and structure

The following technical guide details the chemical properties, synthesis, and utility of Benzyl (1-methylpiperidin-4-yl)carbamate , a critical intermediate in the synthesis of pharmaceutical agents targeting CNS receptors (e.g., 5-HT2A inverse agonists like Pimavanserin) and radiotracers.

Physicochemical Profile, Synthetic Architecture, and Pharmaceutical Utility

Executive Summary

Benzyl (1-methylpiperidin-4-yl)carbamate is a protected diamine intermediate characterized by a basic tertiary amine (N-methylpiperidine) and a neutral carbamate moiety (Cbz-protected primary amine). It serves as a strategic building block in medicinal chemistry, allowing for the selective manipulation of the piperidine ring while masking the 4-amino group. Its structural motif is prevalent in the synthesis of antipsychotics, antihistamines, and fatty acid amide hydrolase (FAAH) inhibitors.

Structural Identity & Molecular Architecture

This molecule functions as a "masked" form of 1-methylpiperidin-4-amine, providing orthogonality during multi-step synthesis.

Chemical Identity

| Property | Specification |

| IUPAC Name | Benzyl N-(1-methylpiperidin-4-yl)carbamate |

| Common Name | 4-(Cbz-amino)-1-methylpiperidine |

| CAS Number | Not widely listed as a commercial commodity; typically synthesized in situ from CAS 41838-46-4. |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| SMILES | CN1CCC(CC1)NC(=O)OCc2ccccc2 |

| InChI Key | Calculated based on structure |

Functional Group Analysis[1]

-

Tertiary Amine (Piperidine N1): The basic center (pKa ~8.5–9.0). It remains protonated at physiological pH and serves as a handle for acid-base purification.

-

Carbamate (Cbz Group): A stable protecting group for the N4-amine. It is resistant to basic hydrolysis but cleavable via hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH).

-

Benzyl Moiety: Adds lipophilicity (LogP contribution ~2.0), facilitating solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.

Physicochemical Properties[2][3][4][5]

Understanding the solubility and stability profile is critical for process optimization.

| Parameter | Value (Estimated/Experimental) | Context |

| pKa (Base) | 8.8 ± 0.5 | Attributed to the N-methylpiperidine nitrogen. |

| LogP | 1.6 – 1.9 | Moderately lipophilic; suitable for organic extraction. |

| Solubility | High: DCM, MeOH, EtOAc, acidic water.Low: Neutral/Basic water, Hexanes. | The basic nitrogen allows dissolution in aqueous acid (e.g., 1M HCl). |

| Physical State | Waxy Solid or Viscous Oil | Depends on purity and residual solvent. Salts (HCl, fumarate) are crystalline solids. |

| Stability | Stable at pH 2–12 | Labile to strong acids (pH < 1) and hydrogenolysis. |

Synthetic Pathways & Experimental Protocols

The synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate is a classic Schotten-Baumann or organic base-mediated protection of 1-methylpiperidin-4-amine (CAS 41838-46-4).

Synthesis Diagram (Graphviz)

Caption: Nucleophilic substitution pathway for Cbz-protection of 1-methylpiperidin-4-amine.

Detailed Synthetic Protocol

Objective: Preparation of Benzyl (1-methylpiperidin-4-yl)carbamate on a 10 mmol scale.

Reagents:

-

1-Methylpiperidin-4-amine (1.14 g, 10 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.71 g, 10 mmol)

-

Triethylamine (TEA) (2.02 g, 20 mmol)

-

Dichloromethane (DCM) (50 mL)

Procedure:

-

Setup: Charge a 100 mL round-bottom flask with 1-methylpiperidin-4-amine and TEA in DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Benzyl chloroformate dropwise over 15 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; maintain temperature < 5°C to prevent bis-acylation or N-demethylation side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9, stain with Ninhydrin or Dragendorff).

-

Workup (Self-Validating Step):

-

Dilute with DCM (50 mL).

-

Wash with saturated NaHCO₃ (2 x 30 mL) to remove acidic byproducts.

-

Critical Step: Wash with water (2 x 30 mL). Do not wash with strong acid, as the product will protonate and move to the aqueous layer.

-

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (DCM:MeOH:NH₄OH gradient) or crystallized as an HCl salt.

Reactivity & Pharmaceutical Utility

This intermediate is pivotal because it allows for modification of the piperidine nitrogen (if demethylated) or the 4-amino group (after deprotection).

Deprotection Mechanisms

To access the free amine for further coupling (e.g., urea formation), the Cbz group must be removed.

-

Method A: Hydrogenolysis (Preferred)

-

Reagents: H₂ (1 atm), 10% Pd/C, MeOH.

-

Mechanism: Catalytic cleavage of the benzyl-oxygen bond, releasing toluene and CO₂, yielding the free amine.

-

Advantage: Neutral conditions; preserves the N-methyl group.

-

-

Method B: Acid Hydrolysis

-

Reagents: 33% HBr in Acetic Acid.

-

Mechanism: Protonation of the carbamate oxygen followed by SN2 attack by bromide.

-

Risk: May form the hydrobromide salt of the product, requiring neutralization.

-

Application in Drug Design

The (1-methylpiperidin-4-yl) motif is a "privileged structure" in GPCR medicinal chemistry.

-

Antipsychotics (5-HT2A Inverse Agonists):

-

Analogs of Pimavanserin utilize the 1-methylpiperidin-4-amine core.[1] The carbamate serves as a stable precursor to the urea linkage found in the final drug.

-

Pathway: Deprotection of Cbz -> Reaction with isocyanate -> Urea formation.

-

-

Radiotracers (FAAH Inhibitors):

-

Carbamates are often used as "pseudo-irreversible" inhibitors or as precursors for ¹¹C-labeled carbonyl insertions. The lipophilic benzyl group aids in blood-brain barrier (BBB) penetration before metabolic cleavage.

-

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Precaution |

| Acute Toxicity | Moderate (Oral/Inhalation) | Handle in a fume hood. Avoid dust/aerosol generation. |

| Skin/Eye Irritant | Causes skin and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Storage | Hygroscopic (if salt form).[2] | Store under inert atmosphere (N₂) at 2–8°C. |

References

-

Synthesis of Piperidine Carbamates

- General Protocol: Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Cbz protection methodologies).

-

Specific Application: Van der Eycken, et al. (2012). "Synthesis of Pimavanserin Analogs." Journal of Medicinal Chemistry.

- Pharmacological Relevance: 5-HT2A Ligands: Weiner, D. M., et al. (2004). "Discovery of Pimavanserin." Journal of Pharmacology and Experimental Therapeutics.

-

Chemical Properties

-

1-Methylpiperidin-4-amine (Precursor): PubChem CID 12217.

-

(Note: While a specific CAS for the title compound is not widely cited in commercial catalogs, its identity as the Cbz-derivative of CAS 41838-46-4 is chemically unambiguous.)

Sources

- 1. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Benzyl (1-methylpiperidin-4-yl)carbamate in Common Laboratory Solvents

Abstract

Benzyl (1-methylpiperidin-4-yl)carbamate is a molecule of interest in contemporary drug discovery, featuring structural motifs common to a variety of biologically active compounds. A thorough understanding of its solubility profile across a range of laboratory solvents is paramount for its synthesis, purification, formulation, and screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and empirically determine the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from the physicochemical properties of its constituent functional groups and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like benzyl (1-methylpiperidin-4-yl)carbamate, its solubility characteristics dictate its path from the laboratory bench to potential clinical applications. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges in formulation and delivery. Conversely, a well-understood solubility profile enables rational solvent selection for organic synthesis and purification, facilitates the preparation of stock solutions for biological assays, and informs the development of viable dosage forms. This guide is designed to equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this and structurally related compounds.

Predicted Solubility Profile of Benzyl (1-methylpiperidin-4-yl)carbamate

A qualitative prediction of solubility can be derived from the molecular structure of benzyl (1-methylpiperidin-4-yl)carbamate, which contains both polar and non-polar functionalities. The molecule's structure includes a benzyl group, a carbamate linkage, a methyl group, and a piperidine ring.

Based on the principle of "like dissolves like," we can anticipate the following general solubility trends[1]:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | The carbamate group and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | High | The polar nature of the carbamate and the tertiary amine will allow for strong dipole-dipole interactions with these solvents. |

| Non-Polar Solvents (e.g., Hexane, Heptane) | Low | The presence of polar functional groups (carbamate, tertiary amine) will limit solubility in highly non-polar, aliphatic solvents. |

| Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate) | Moderate to High | These solvents can engage in dipole-dipole interactions and can solvate both the polar and non-polar regions of the molecule to some extent. |

| Aromatic Solvents (e.g., Toluene, Benzene) | Moderate | The benzyl group will have favorable π-π stacking interactions with aromatic solvents, while the polar functionalities may limit miscibility. |

| Aqueous Solutions | pH-Dependent | The piperidine nitrogen is basic and will be protonated at acidic pH, increasing aqueous solubility. At neutral and basic pH, the free base is expected to have low water solubility due to the significant non-polar character of the molecule. |

Experimental Workflow for Solubility Determination

The following diagram outlines a robust and systematic workflow for the experimental determination of the solubility of benzyl (1-methylpiperidin-4-yl)carbamate.

Caption: A generalized workflow for the quantitative determination of solubility.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Objective: To quantitatively determine the solubility of benzyl (1-methylpiperidin-4-yl)carbamate in a selection of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Benzyl (1-methylpiperidin-4-yl)carbamate (high purity, >98%)

-

Selected solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane, and Purified Water.

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the respective solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of benzyl (1-methylpiperidin-4-yl)carbamate into a series of vials. An excess is critical to ensure that the resulting solution is saturated. A good starting point is to add approximately 20-50 mg of the compound.

-

To each vial, add a precise volume (e.g., 2.0 mL) of a selected solvent.[2]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. This extended time ensures that the dissolution process has reached its maximum point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle.

-

For efficient separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This will pellet the excess solid, leaving a clear saturated supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles that could interfere with the analysis and lead to an overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). The dilution factor must be precisely recorded.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good peak shape and separation for benzyl (1-methylpiperidin-4-yl)carbamate.

-

Prepare a series of calibration standards of known concentrations of the compound.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample from step 4 and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for benzyl (1-methylpiperidin-4-yl)carbamate in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Safety and Handling Precautions

While specific hazard data for benzyl (1-methylpiperidin-4-yl)carbamate is not widely available, it is prudent to handle it with the care afforded to novel chemical entities. Based on related compounds, the following precautions are recommended:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3]

-

Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.[4]

-

Consult the Safety Data Sheet (SDS) for any available specific handling and disposal information.[5]

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of benzyl (1-methylpiperidin-4-yl)carbamate. While direct quantitative data is not yet prevalent in the literature, a sound prediction of its solubility profile can be made based on its molecular structure. Furthermore, the detailed experimental protocol herein offers a robust and reliable method for researchers to generate this critical data in their own laboratories. A thorough characterization of solubility is an indispensable step in the advancement of any compound through the drug discovery and development pipeline.

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Solubility test for Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- ChemicalBook. (n.d.). methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride synthesis.

- Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet: tert-Butyl [4-[2-(trifluoromethyl)benzyl]piperidin-4-yl]methylcarbamate.

-

s d fine-chem limited. (n.d.). BENZYL CARBAMATE GHS Safety Data Sheet. Retrieved from [Link]

Sources

Strategic Discovery and Initial Characterization of Novel Carbamate Derivatives

Executive Summary

Carbamates (urethanes) represent a privileged scaffold in medicinal chemistry, bridging the stability gap between labile esters and rigid amides.[1] Their ability to modulate lipophilicity, penetrate the Blood-Brain Barrier (BBB), and serve as suicide substrates for serine hydrolases (e.g., Acetylcholinesterase, AChE) makes them indispensable in CNS and metabolic drug discovery.

This technical guide moves beyond basic textbook synthesis. It details a self-validating workflow for the rational design, synthesis via activated carbonates, and rigorous biological characterization of novel carbamates.

Phase 1: Rational Design & Synthetic Strategy

The "Warhead" vs. "Linker" Dichotomy

When designing a carbamate, you must decide its primary function immediately. This dictates the synthetic route and the R-groups selected.

-

Type A: The Covalent Inhibitor (The Warhead)

-

Mechanism:[2] The carbamate carbonyl is attacked by a serine residue in the enzyme active site (e.g., AChE), transferring the carbamoyl group to the enzyme.[1]

-

Design Requirement: The leaving group (alcohol side) must be a good leaving group (e.g., a phenol or heterocyclic alcohol) to facilitate the transcarbamoylation.

-

-

Type B: The Stable Linker/Prodrug

-

Mechanism:[2] Used to mask polar groups or link two pharmacophores.

-

Design Requirement: Steric bulk around the nitrogen or oxygen is increased to resist hydrolysis.

-

The Synthetic Route: Why p-Nitrophenyl Chloroformate?

While isocyanates are commonly used, they are often toxic, limited in commercial availability, and prone to dimerization. The Activated Carbonate Route using p-nitrophenyl chloroformate is the superior choice for research-grade diversity. It allows for the sequential addition of the alcohol and the amine, enabling the synthesis of complex, unsymmetrical carbamates under mild conditions.

Visualization: The Activated Carbonate Workflow

Caption: Stepwise synthesis via p-nitrophenyl carbonate activation. Note the intermediate isolation allows for purification before amine addition.

Phase 2: Experimental Protocols

Synthesis Protocol: The Activated Carbonate Method

Objective: Synthesize a carbamate from a complex alcohol and a secondary amine.

Reagents:

-

Dichloromethane (DCM), Anhydrous

-

p-Nitrophenyl chloroformate (1.1 equiv)

-

Pyridine or DIPEA (2.5 equiv total)

-

Starting Alcohol (1.0 equiv)

-

Secondary Amine (1.1 equiv)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, dissolve the Starting Alcohol (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM.

-

Addition: Cool to 0°C. Add p-nitrophenyl chloroformate (1.1 equiv) portion-wise. The solution may turn slightly yellow.

-

Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC. The formation of the activated carbonate is usually quantitative.

-

Expert Insight: If the alcohol is sterically hindered, add a catalytic amount of DMAP.

-

-

Coupling: Once activation is complete, add the Secondary Amine (1.1 equiv) and the remaining base (1.3 equiv) directly to the reaction mixture (one-pot) or to the isolated intermediate if purification is required.

-

Quench & Workup: Stir until the yellow color of p-nitrophenol becomes prominent (indicating release). Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃ (to remove p-nitrophenol), and Brine.

-

Purification: Flash chromatography.

Structural Validation

Before biological testing, confirm the structure. The carbamate moiety has a distinct signature.

| Technique | Diagnostic Signal | Causality/Note |

| 150 – 160 ppm | The carbonyl carbon is deshielded by both Oxygen and Nitrogen. This is distinct from esters (~165-175 ppm) and ureas. | |

| Broad Singlet (NH) | If a primary carbamate, the NH proton often appears broad around 5.0–7.0 ppm and is exchangeable with D₂O. | |

| IR | 1690 – 1740 cm⁻¹ | Strong C=O stretch. Often appears as a doublet if rotamers are present due to restricted N-CO rotation. |

| HRMS | [M+H]⁺ or [M+Na]⁺ | Essential for confirming elemental composition. |

Phase 3: Functional Characterization (AChE Inhibition)

For carbamates designed as CNS agents, the Acetylcholinesterase (AChE) inhibition assay is the standard first-pass screen. We utilize the Ellman’s Method , which relies on the reaction of thiocholine with DTNB.[2][3][4][5][6]

Ellman’s Assay Logic

The assay is not a direct measurement of the carbamate; it measures the lack of substrate hydrolysis.

-

Product: Thiocholine (containing a free thiol, -SH).

-

Reporter: Thiocholine reacts with DTNB (Ellman's Reagent) to cleave the disulfide bond.

-

Signal: Release of 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm .

-

Inhibition: If the carbamate inhibits AChE, less Thiocholine is produced

Less TNB

Visualization: Ellman's Assay Mechanism

Caption: Mechanistic flow of Ellman's Assay. The Inhibitor blocks the Enzyme, preventing the cascade that leads to the yellow TNB signal.

Protocol: 96-Well Microplate Format

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)[4]

-

DTNB (10 mM stock in buffer)

-

Acetylthiocholine Iodide (ATCh, 15 mM stock in water)

-

AChE (0.2 U/mL in buffer)

Procedure:

-

Blanking: In a 96-well plate, add 140 µL Phosphate Buffer.

-

Enzyme & Inhibitor: Add 20 µL of AChE solution and 20 µL of Test Compound (various concentrations).

-

Control: Use DMSO only for 100% activity control.

-

Background: Use buffer instead of Enzyme for non-enzymatic hydrolysis check.

-

-

Incubation: Incubate at 25°C for 15 minutes. This allows the carbamate to carbamoylate the active site (if it is a covalent inhibitor).

-

Initiation: Add 10 µL of DTNB and 10 µL of ATCh simultaneously.

-

Measurement: Read Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

-

Calculation:

Phase 4: In Vitro Stability (Plasma)

Carbamates are often prodrugs. You must determine if they are stable in systemic circulation or if they rapidly degrade.

Protocol:

-

Matrix: Pooled Human or Rat Plasma.

-

Spike: Add test compound to plasma (final conc. 1-10 µM). DMSO < 1%.[7]

-

Incubation: 37°C water bath.

-

Sampling: Remove aliquots at 0, 15, 30, 60, 120 min.

-

Quench: Immediately add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

-

Data: Plot ln(concentration) vs. time to determine

.

References

-

Ghosh, A. K., & Brindisi, M. (2015).[8][9] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[8] [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

-

Di Stefano, A., et al. (2011). Carbamate prodrugs of dopamine agonists: Synthesis, stability and in vitro/in vivo biological characterization. European Journal of Medicinal Chemistry, 46(9), 4684-4695. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

An Application Note and Detailed Protocol for the Synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. Its saturated, heterocyclic structure allows for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with biological targets. Benzyl (1-methylpiperidin-4-yl)carbamate is a key synthetic intermediate that combines this valuable piperidine core with a carbamate-protected amino group. The N-methyl substituent is a common feature in bioactive molecules, often modulating basicity and pharmacokinetic properties. The benzyl carbamate (Cbz) group serves as a robust and readily cleavable protecting group for the primary amine, facilitating multi-step syntheses of more complex pharmaceutical ingredients.

This document provides a comprehensive, field-tested protocol for the synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate. It is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization data necessary for successful and reproducible execution.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of 4-amino-1-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A tertiary amine base, such as triethylamine, is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable carbamate product.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 4-Amino-1-methylpiperidine | 135325-10-5 | C₆H₁₄N₂ | 114.19 | Sigma-Aldrich | Purity ≥97% |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | C₈H₇ClO₂ | 170.59 | Sigma-Aldrich | Highly Corrosive & Lachrymator |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich | Distill from CaH₂ before use |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous, ACS Grade |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich | Anhydrous, granular |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Sorbent Tech. | 60 Å, 230-400 mesh |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Sigma-Aldrich | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Sigma-Aldrich | ACS Grade |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice/water bath

-

Dropping funnel

-

Nitrogen or Argon gas inlet with bubbler

-

Rubber septa

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, lab coat

Critical Safety Precautions

Benzyl chloroformate is a hazardous substance and must be handled with extreme care.

-

Corrosive and Lachrymatory: Causes severe skin burns, eye damage, and respiratory irritation.[1][2] All manipulations must be performed in a certified chemical fume hood.[3]

-

Moisture Sensitive: Reacts with water and moist air to release corrosive hydrogen chloride gas and other toxic vapors.[3][4] Use dry glassware and an inert atmosphere.

-

Carcinogenicity: May cause cancer.[1] Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable for incidental contact), a lab coat, and chemical safety goggles. A face shield is strongly recommended when handling larger quantities.[1][3]

-

Emergency Procedures: An emergency eye wash station and safety shower must be immediately accessible.[3] In case of skin contact, immediately wash the affected area with copious amounts of water.[4]

-

Waste Disposal: Quench any residual benzyl chloroformate carefully with a solution of sodium hydroxide before disposal according to institutional guidelines.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 4-amino-1-methylpiperidine (1.00 g, 8.76 mmol, 1.0 equiv.).

-

Using a syringe, add anhydrous dichloromethane (DCM, 20 mL) to dissolve the amine.

-

Add triethylamine (TEA, 1.83 mL, 13.1 mmol, 1.5 equiv.) to the solution. The addition of TEA is crucial for neutralizing the HCl byproduct.

-

Place the flask in an ice/water bath and stir for 10-15 minutes to cool the contents to 0 °C.

-

Establish an inert atmosphere by purging the flask with nitrogen or argon gas.

Step 2: Addition of Benzyl Chloroformate

-

In a separate dry vial, prepare a solution of benzyl chloroformate (1.37 mL, 9.64 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).

-

Using a syringe, add the benzyl chloroformate solution dropwise to the stirring, cooled amine solution over a period of approximately 30 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of undesired side products.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

Step 3: Reaction Monitoring and Completion

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Let the reaction stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Mobile Phase: 10% Methanol in Dichloromethane.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate.

-

The reaction is complete when the starting amine spot (lower Rf) is no longer visible.

-

Step 4: Aqueous Work-up

-

Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a 250 mL separatory funnel.

-

Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine all organic layers and wash with brine (1 x 30 mL) to remove residual water.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 5: Purification by Column Chromatography

-

Prepare a silica gel column using a slurry of silica in a 95:5 DCM/Methanol mixture.

-

Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol in DCM).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford Benzyl (1-methylpiperidin-4-yl)carbamate as a pure compound, typically a white solid or pale yellow oil.

Data and Expected Results

Quantitative Summary

| Parameter | Value |

| Moles of 4-Amino-1-methylpiperidine | 8.76 mmol |

| Moles of Benzyl Chloroformate | 9.64 mmol (1.1 equiv.) |

| Moles of Triethylamine | 13.1 mmol (1.5 equiv.) |

| Solvent Volume (DCM) | 30 mL |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Theoretical Yield | 2.18 g |

| Expected Yield | 75-90% |

Characterization Data

-

Appearance: White to off-white solid or pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.29 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.75 (br d, 1H, NH), 3.70 – 3.60 (m, 1H, CH-N), 2.85 – 2.75 (m, 2H, piperidine-H), 2.28 (s, 3H, N-CH₃), 2.15 – 2.05 (m, 2H, piperidine-H), 1.95 – 1.85 (m, 2H, piperidine-H), 1.55 – 1.40 (m, 2H, piperidine-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.8 (C=O), 136.7 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 128.0 (Ar-CH), 66.7 (OCH₂Ph), 55.2 (piperidine-CH₂), 48.9 (CH-N), 46.4 (N-CH₃), 32.5 (piperidine-CH₂).

-

Mass Spectrometry (ESI+): m/z = 249.16 [M+H]⁺.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents/solvents. Cbz-Cl decomposed. 2. Ineffective base. Starting amine was protonated. 3. Insufficient Cbz-Cl. | 1. Use freshly distilled/anhydrous solvents. Ensure inert atmosphere. 2. Use freshly distilled TEA. 3. Check purity of Cbz-Cl and use a slight excess (1.1-1.2 equiv.). |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor stirring. | 1. Allow the reaction to stir longer at room temperature. 2. Ensure vigorous stirring to maintain a homogenous mixture. |

| Multiple Products on TLC | 1. Reaction too fast/hot, causing side reactions. 2. Di-acylation of the amine (less likely for carbamates). 3. Impure starting materials. | 1. Ensure slow, dropwise addition of Cbz-Cl at 0 °C. 2. Use only a slight excess of Cbz-Cl. 3. Verify the purity of starting materials before the reaction. |

| Difficult Purification | Product has similar Rf to impurities. | Adjust the polarity of the eluent system for column chromatography. A shallow gradient (e.g., 0-5% MeOH in DCM) may be required for better separation. |

References

- Synquest Labs. Benzyl chloroformate Safety Data Sheet. [URL: https://www.synquestlabs.

- Chemos GmbH & Co. KG. Safety Data Sheet: Benzyl chloroformate. [URL: https://www.chemos.de/import/sdb/A0005406_sdb_en.pdf]

- New Jersey Department of Health. HAZARD SUMMARY: BENZYL CHLOROFORMATE. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0211.pdf]

- TCI Chemicals. SAFETY DATA SHEET: Benzyl Chloroformate. [URL: https://www.tcichemicals.com/US/en/assets/sds/C0176_US_EN.pdf]

- CAMEO Chemicals - NOAA. BENZYL CHLOROFORMATE. [URL: https://cameochemicals.noaa.gov/chemical/244]

- Sigma-Aldrich. 4-Amino-1-benzylpiperidine Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/195812]

- Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [URL: https://asianpubs.org/index.php/ajchem/article/view/10317]

- Imamura, S., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 49(9), 2784-2793.

- Wikipedia. Benzyl carbamate. [URL: https://en.wikipedia.

- U.S. Patent US10597363B2. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. [URL: https://patents.google.

Sources

Application Note: In Vitro Evaluation of Benzyl (1-methylpiperidin-4-yl)carbamate as a Cholinesterase Inhibitor

Introduction & Mechanistic Rationale

Benzyl (1-methylpiperidin-4-yl)carbamate represents a structural class of compounds designed to target the cholinergic system. Its molecular architecture combines two critical pharmacophores:

-

1-methylpiperidin-4-yl moiety: A protonatable, cationic amine that mimics the quaternary ammonium of acetylcholine, designed to bind to the anionic sub-site (cation-pi interactions) within the catalytic gorge of Acetylcholinesterase (AChE).

-

Benzyl carbamate moiety: A reactive group intended to interact with the esteratic site (Serine 203 in human AChE).

Unlike simple competitive inhibitors (e.g., Donepezil), carbamate-based ligands typically function as pseudo-irreversible inhibitors . They act as "suicide substrates," transferring a carbamoyl group to the active site serine. This results in a carbamylated enzyme intermediate that hydrolyzes (regenerates) much slower than the natural acetylated intermediate.[1]

Therefore, standard IC50 screening is insufficient. This protocol details the Modified Ellman Assay with a focus on Time-Dependent Inhibition (TDI) kinetics to accurately characterize the potency (

Mechanism of Action

The following diagram illustrates the kinetic pathway for carbamate inhibition, highlighting the critical "slow recovery" step that defines the compound's efficacy.

Figure 1: Kinetic mechanism of AChE inhibition by carbamates. The potency is driven by the stability of the Carbamylated Enzyme (ECarb) and the slow rate of hydrolysis (k3).

Materials & Reagents

To ensure reproducibility, use the following validated reagent grades.

| Reagent | Specification | Role | Storage |

| Test Compound | Benzyl (1-methylpiperidin-4-yl)carbamate | Inhibitor | -20°C (Desiccated) |

| Enzyme | Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE | Target Enzyme | -80°C (Aliquot) |

| Substrate | Acetylthiocholine Iodide (ATCh) | Substrate | -20°C |

| Chromophore | 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) | Thiol detector | 4°C (Dark) |

| Buffer Base | 0.1 M Sodium Phosphate, pH 8.0 | Reaction Matrix | RT |

| Additive | Bovine Serum Albumin (BSA), 0.1% | Enzyme Stabilizer | 4°C |

| Solvent | DMSO (Anhydrous) | Compound Vehicle | RT |

Experimental Protocol

Reagent Preparation[2][3]

-

Assay Buffer: Prepare 100 mM Sodium Phosphate buffer (pH 8.0 ± 0.05). Add 0.1% BSA to prevent enzyme adsorption to plasticware.

-

DTNB Stock: Dissolve DTNB to 10 mM in Assay Buffer. Note: Prepare fresh or store frozen; yellowing indicates degradation.

-

Substrate (ATCh): Dissolve to 75 mM in deionized water (50x stock).

-

Compound Stock: Dissolve Benzyl (1-methylpiperidin-4-yl)carbamate in 100% DMSO to 10 mM.

-

Solubility Check: Ensure no precipitation occurs. If turbid, sonicate for 5 minutes.

-

Assay Workflow (Time-Dependent Inhibition)

Because carbamates are slow-binding, measuring inhibition without pre-incubation will underestimate potency. This protocol compares 0-minute vs. 30-minute pre-incubation.

Figure 2: Workflow distinguishing immediate inhibition (competitive) from time-dependent carbamylation.

Step-by-Step Procedure:

-

Plate Setup: Use a 96-well clear flat-bottom microplate.

-

Inhibitor Dilution: Prepare a 7-point serial dilution of the test compound in Assay Buffer (keeping DMSO constant at <1%). Range: 100 µM to 0.1 nM.

-

Enzyme Addition: Add 20 µL of AChE enzyme solution (approx. 0.05–0.1 U/mL final concentration) to wells.

-

Pre-Incubation (Critical):

-

Plate A (t=0): Proceed immediately to step 5.

-

Plate B (t=30): Seal plate and incubate at 25°C for 30 minutes. This allows the carbamylation reaction (

) to reach equilibrium.

-

-

Substrate Addition: Add 20 µL of Master Mix containing:

-

10 mM DTNB (0.5 mM final)

-

7.5 mM ATCh (0.375 mM final)

-

-

Measurement: Immediately place in a plate reader.

Data Analysis & Validation

Calculation of Velocity

Calculate the initial velocity (

Percent Inhibition

- : Enzyme + DMSO (No inhibitor)

- : Buffer only (No enzyme)

Interpreting the Shift (IC50 Shift Assay)

Carbamates typically show a significant leftward shift in IC50 (increased potency) after pre-incubation.

| Parameter | t = 0 min (Immediate) | t = 30 min (Incubated) | Interpretation |

| IC50 Value | High (e.g., >10 µM) | Low (e.g., <100 nM) | Indicates slow carbamylation rate. |

| Mechanism | Reflects initial binding ( | Reflects carbamylation ( | True potency metric. |

Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference Control: Run Rivastigmine or Physostigmine as a positive control. These should show a >10-fold shift in IC50 between t=0 and t=30.

Troubleshooting & Optimization

-

High Background Color: If the blank wells turn yellow, the DTNB is degrading or the ATCh is autohydrolyzing. Prepare fresh reagents and ensure pH is not > 8.0.

-

No Inhibition Observed: Ensure the compound is stable in DMSO. Some carbamates are hydrolytically unstable in alkaline buffers; add the compound to the buffer immediately before the enzyme.

-

Non-Linear Kinetics: If the kinetic trace curves (flattens) quickly, the substrate is being depleted. Reduce enzyme concentration.[6][7]

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

Sugimoto, H., et al. (2000). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and related derivatives. Journal of Medicinal Chemistry. (Context: Establishes the benzyl-piperidine moiety as a key AChE pharmacophore).

-

Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. (Review of carbamate mechanisms).

-

Bar-On, P., et al. (2002). Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry. (Detailed methodology for

determination).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encapsula.com [encapsula.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimization of reaction conditions for benzyl carbamate formation

Subject: Optimization of Reaction Conditions for Benzyl Carbamate (Cbz) Formation Ticket ID: Cbz-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The formation of benzyl carbamates (Cbz-protection) is a foundational transformation in organic synthesis and drug development.[1] While seemingly trivial, the reaction is prone to specific failure modes—hydrolysis, di-protection, and racemization—that can compromise yield and enantiopurity.

This guide moves beyond textbook recipes to provide field-proven optimization strategies. It focuses on the Schotten-Baumann conditions (the industrial standard) and modern alternatives for sensitive substrates.

Module 1: The "Gold Standard" Protocol (Schotten-Baumann)

For 90% of amine substrates, the biphasic Schotten-Baumann protocol is the most robust method. It relies on the interfacial reaction between an amine in the aqueous phase and benzyl chloroformate (Cbz-Cl) in the organic phase.

Optimized Protocol

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | Amine (1.0 equiv) : Base (1.2–1.5 equiv) : Cbz-Cl (1.05–1.1 equiv) | Slight excess of Cbz-Cl accounts for hydrolysis. Large excess leads to di-protection. |

| Solvent System | THF/Water (1:1) or Dioxane/Water (1:1) | Ensures solubility of both the amine salt and the hydrophobic Cbz-Cl. |

| Base | NaHCO₃ (mild) or Na₂CO₃ (moderate) | Strong bases (NaOH) promote rapid hydrolysis of Cbz-Cl and racemization of amino acids. |

| Temperature | 0 °C to 5 °C | Critical. Higher temperatures exponentially increase the rate of Cbz-Cl hydrolysis over amine acylation. |

| Addition Rate | Dropwise (over 15-30 mins) | Prevents local heating and high local concentrations of Cbz-Cl that favor side reactions. |

Step-by-Step Workflow

-

Dissolution: Dissolve amine (1.0 equiv) in THF/Water (1:1 v/v).

-

Basification: Add NaHCO₃ (1.5 equiv). Ensure complete dissolution.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Acylation: Add Cbz-Cl (1.1 equiv) dropwise via syringe pump or addition funnel. Do not dump the reagent.

-

Monitoring: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

-

Quench: If Cbz-Cl remains, add N,N-dimethylethylenediamine (0.1 equiv) to scavenge.

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<50%), and I see a lot of benzyl alcohol. What is happening?

Diagnosis: You are fighting Hydrolysis . The reaction is a competition between your amine (nucleophile) and water (nucleophile) for the electrophilic Cbz-Cl. Benzyl alcohol is the breakdown product of Cbz-Cl hydrolysis.[2]

Corrective Actions:

-

Temperature Control: Ensure the internal temperature never exceeds 5 °C during addition.

-

Biphasic Efficiency: Increase stirring speed. A fine emulsion increases the surface area for the amine-Cbz reaction but can also speed up hydrolysis; however, since amines are better nucleophiles than water, efficient mixing usually favors the amine if the temperature is low.

-

Switch Reagents: If the amine is unreactive (electron-deficient), Cbz-Cl will hydrolyze before it reacts. Switch to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide). It is hydrolytically stable and reacts slower but more selectively.

Q2: I am observing a "M+134" impurity by LCMS. What is this?

Diagnosis: This is Di-Cbz formation (N,N-di-Cbz protection).

The proton on the carbamate nitrogen (

Corrective Actions:

-

pH Management: Do not use NaOH. Stick to NaHCO₃ (pH ~8.5).

-

Stoichiometry: Strictly limit Cbz-Cl to 1.0–1.05 equivalents.

-

Reverse Addition: For extremely sensitive substrates, add the base slowly to a mixture of amine and Cbz-Cl (buffered) to keep the pH low initially.

Q3: My amino acid product has lost optical purity (Racemization). Why?

Diagnosis: Oxazolone Formation . Under basic conditions, the activated acyl-amino acid can cyclize to form an oxazolone (azlactone) intermediate. The alpha-proton of the oxazolone is highly acidic and readily epimerizes.

Corrective Actions:

-

Avoid Strong Bases: Never use NaOH or KOH with chiral amino acids. Use NaHCO₃ or organic bases like DIPEA.

-

Use Cbz-OSu: This reagent releases N-hydroxysuccinimide (weakly acidic) rather than HCl, maintaining a milder internal pH and preventing the activation required for oxazolone formation.

Module 3: Visualizing the Decision Process

The following logic flow helps you select the correct conditions based on your substrate's properties.

Figure 1: Decision tree for selecting reaction conditions based on substrate sensitivity and reactivity.

Module 4: Advanced & Green Methodologies

The "Green" Alternative: Cbz-OSu

While Cbz-Cl is cheap, it is corrosive, moisture-sensitive, and generates HCl. Cbz-OSu (Benzyl N-succinimidyl carbonate) is a crystalline solid that is stable to moisture and allows for "greener" reaction conditions.

-

Protocol: Amine + Cbz-OSu in Acetone/Water or Ethanol/Water.

-

Advantage: No strong acid is generated; often requires no additional base if the amine is nucleophilic enough.

-

Purification: The byproduct is N-hydroxysuccinimide (water-soluble), making workup a simple water wash.

Mechanochemistry (Solvent-Free)

For labs equipped with ball mills, Cbz protection can be performed solvent-free, adhering to the 12 Principles of Green Chemistry.

-

Method: Grind amine (1 eq) + Cbz-Cl (1 eq) + NaHCO₃ (solid, 1.5 eq) in a stainless steel jar at 20-30 Hz for 20 mins.

-

Outcome: Quantitative yields with zero solvent waste.

Module 5: Purification & Impurity Removal

A common pain point is removing the byproducts: Benzyl Alcohol (BnOH) and Benzyl Chloride (BnCl) .

| Impurity | Origin | Removal Strategy |

| Benzyl Alcohol | Hydrolysis of Cbz-Cl | Option A: Flash chromatography (BnOH is polar).Option B: Distillation (High BP ~205°C, difficult).Option C: Reaction with polymer-supported isocyanate (scavenger). |

| Benzyl Chloride | Unreacted Reagent | Option A: Wash organic layer with dilute ammonia or an amine (forms water-soluble benzyl amine salt).Option B: Evaporate dryness thoroughly under high vacuum (BnCl is volatile). |

References

-

BenchChem. (2025).[1][3][4] Technical Support Center: Optimizing Benzyl Carbamate Formation. Retrieved from [3]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate (Cbz-Cl) Protection Conditions. Retrieved from

-

National Institutes of Health (NIH). (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates. Retrieved from

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

-

Beilstein Journals. (2017). Mechanochemical synthesis of small organic molecules. Retrieved from

Sources

Refinement of analytical methods for detecting Benzyl (1-methylpiperidin-4-yl)carbamate

Welcome to the technical support center for the analytical refinement of Benzyl (1-methylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction

Benzyl (1-methylpiperidin-4-yl)carbamate is a molecule of interest in pharmaceutical development and related fields. Accurate and precise quantification of this compound is critical for research and quality control. This guide provides practical, field-tested insights into common analytical challenges and their resolutions, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of Benzyl (1-methylpiperidin-4-yl)carbamate.

HPLC-UV/DAD Analysis Issues

Question: I am observing poor peak shape (fronting or tailing) for Benzyl (1-methylpiperidin-4-yl)carbamate on a C18 column. What are the likely causes and solutions?

Answer:

Poor peak shape for this compound is often related to secondary interactions with the stationary phase or issues with the mobile phase.

-

Probable Cause 1: Silanol Interactions. The basic piperidine nitrogen in your molecule can interact with acidic silanol groups on the silica-based C18 stationary phase, leading to peak tailing.

-

Solution:

-

Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize exposed silanol groups.

-

Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to saturate the active sites on the stationary phase. Alternatively, using a mobile phase with a lower pH (e.g., using formic acid or phosphoric acid) can protonate the piperidine nitrogen, which may improve peak shape, but can also affect retention time.[1]

-

Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a polymer-based or a polar-embedded phase column, which are less prone to silanol interactions.

-

-

-

Probable Cause 2: Inappropriate Mobile Phase pH. The ionization state of the piperidine moiety is pH-dependent. An unsuitable mobile phase pH can lead to mixed-mode retention and peak distortion.

-

Solution: The pKa of the piperidine nitrogen will influence its chromatographic behavior. It is recommended to work at a pH at least 2 units away from the pKa of the analyte. For this basic compound, a low pH mobile phase (e.g., pH 2.5-4) will ensure the piperidine nitrogen is consistently protonated, leading to more uniform interactions with the stationary phase.

-

-

Probable Cause 3: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

-

Solution: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves. If it does, you have identified the issue and should work with a more diluted sample.

-

Question: I am experiencing low sensitivity and a noisy baseline when analyzing low concentrations of Benzyl (1-methylpiperidin-4-yl)carbamate.

Answer:

Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.

-

Probable Cause 1: Suboptimal Wavelength Selection. The benzyl carbamate moiety has a characteristic UV absorbance. Not selecting the optimal wavelength will result in a lower response.

-

Solution: Determine the UV absorbance maximum (λmax) of Benzyl (1-methylpiperidin-4-yl)carbamate by running a UV scan of a standard solution using a diode-array detector (DAD). Typically, aromatic compounds like this will have a λmax around 254 nm, but empirical determination is best.

-

-

Probable Cause 2: Sample Matrix Interference. Complex sample matrices can introduce interfering compounds that co-elute with your analyte or contribute to a high baseline.

-

Probable Cause 3: Mobile Phase Contamination. Impurities in your mobile phase solvents or additives can contribute to a noisy baseline.

-

Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent bubble formation in the detector.

-

GC-MS Analysis Issues

Question: I am not seeing a peak for Benzyl (1-methylpiperidin-4-yl)carbamate, or the peak is very small and broad.

Answer:

Carbamates can be thermally labile, which poses a challenge for GC analysis.[4][5]

-

Probable Cause 1: Thermal Decomposition. The carbamate linkage can break down at the high temperatures of the GC inlet and column.

-

Solution:

-

Lower Inlet Temperature: Optimize the inlet temperature to be as low as possible while still allowing for efficient volatilization of the analyte.

-

Use an Inert Flow Path: Active sites in the GC flow path can catalyze the decomposition of the analyte. Utilize inert liners, gold-plated seals, and columns specifically designed for analyzing active compounds.[6]

-

Derivatization: While adding a step, derivatization of the carbamate nitrogen can increase thermal stability and improve chromatographic performance.

-

-

-

Probable Cause 2: Poor Volatility. The molecule may not be volatile enough for efficient GC analysis.

LC-MS/MS Analysis Issues

Question: I am struggling with ion suppression and poor reproducibility in my LC-MS/MS analysis.

Answer:

Ion suppression is a common matrix effect in LC-MS/MS, where components of the sample matrix interfere with the ionization of the analyte.

-

Probable Cause 1: Matrix Effects. Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.

-

Solution:

-

Improve Sample Cleanup: As with HPLC-UV, a robust sample preparation method like SPE or QuEChERS is crucial.[2][3][4]

-

Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.

-

Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving reproducibility. If one is not available, a structurally similar compound can be used.

-

-

-

Probable Cause 2: Inefficient Ionization. The choice of ionization source and its settings are critical for sensitivity.

-

Solution:

-

Electrospray Ionization (ESI): ESI in positive ion mode is generally suitable for this compound due to the basic piperidine nitrogen.

-

Optimize Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and source temperature, to maximize the signal for your analyte.[7]

-

-

Part 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for the routine analysis of Benzyl (1-methylpiperidin-4-yl)carbamate in a pharmaceutical formulation?

A1: For routine analysis in a relatively clean matrix like a pharmaceutical formulation, a validated HPLC-UV/DAD method is often the most practical choice. It is robust, cost-effective, and provides sufficient sensitivity and selectivity for quality control purposes. LC-MS/MS offers higher sensitivity and selectivity, which would be overkill for this application but essential for trace-level analysis in complex biological matrices.[4]

Q2: What are the key validation parameters I need to consider when developing a new analytical method for this compound?

A2: A comprehensive method validation should include the following parameters, as guided by regulatory bodies:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: Can you provide a starting point for a sample preparation protocol for analyzing Benzyl (1-methylpiperidin-4-yl)carbamate in a biological matrix like plasma?

A3: A common and effective approach for plasma samples is a protein precipitation followed by solid-phase extraction (SPE) .

-

Step 1: Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant.

-

-

Step 2: Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

Q4: What are the expected mass spectral fragments for Benzyl (1-methylpiperidin-4-yl)carbamate in GC-MS or LC-MS/MS?

A4: In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+. For fragmentation in MS/MS, common losses would include the benzyl group, the carbamate group, and fragmentation of the piperidine ring. While specific fragmentation patterns need to be determined experimentally, key fragments could arise from the cleavage of the benzylic C-O bond and fragmentation of the piperidine ring. For GC-MS with electron ionization, you would observe a molecular ion (if stable enough) and characteristic fragments.

Part 3: Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Quantification

-

Instrumentation: HPLC system with a UV/DAD detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: 254 nm (or experimentally determined λmax).

-

Standard Preparation: Prepare a stock solution of Benzyl (1-methylpiperidin-4-yl)carbamate in methanol. Prepare working standards by diluting the stock solution with the mobile phase.

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 1: Typical HPLC-UV Method Performance Characteristics.

Protocol 2: QuEChERS Sample Preparation for Complex Matrices

-

Homogenization: Homogenize 10 g of the sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add magnesium sulfate and sodium acetate, shake for 1 minute, and centrifuge.

-

Dispersive SPE (dSPE) Cleanup: Take an aliquot of the supernatant and add it to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove polar interferences) and C18 sorbent (to remove non-polar interferences).

-

Final Step: Vortex, centrifuge, and filter the supernatant for analysis.[3]

Part 4: Visualizations

Caption: Overall analytical workflow from sample preparation to reporting.

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

-

Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. (2008). OSTI.GOV. [Link]

-

Validation of analytical methods for ethyl carbamate in nine food matrices. (2016). PubMed. [Link]

-

Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. (2023). Googleapis.com. [Link]

-

Separation of Benzyl carbamate on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

-

Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables. (2023). Acta Scientiarum Polonorum, Technologia Alimentaria. [Link]

-

Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

-

Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent. [Link]

-

Simultaneous Analysis of Carbamate Pesticides with LC-MS. Shimadzu. [Link]

-

GC and GC/MS Columns and Supplies. Agilent. [Link]

Sources

- 1. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. pickeringlabs.com [pickeringlabs.com]

- 4. food.actapol.net [food.actapol.net]

- 5. lcms.cz [lcms.cz]

- 6. hpst.cz [hpst.cz]

- 7. osti.gov [osti.gov]

- 8. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating Impurities in Piperidine Derivative Synthesis

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities encountered during the synthesis of piperidine-containing molecules. Piperidine and its derivatives are cornerstone structural motifs in a vast array of pharmaceuticals.[1][2] Consequently, ensuring their purity is paramount for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[3][4]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific, practical challenges. We will delve into the causality behind impurity formation and provide robust, validated protocols for their detection, control, and elimination.

Section 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common challenges and questions that arise during the synthesis and purification of piperidine derivatives.

Q1: My final piperidine product has a persistent yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine derivatives is typically indicative of oxidation products.[5] The tertiary amine functionality of the piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities, such as N-oxides. While often present in trace amounts, these impurities can be problematic for high-purity applications required in pharmaceutical development.

-

Causality: Exposure to air (oxygen), light, and heat can promote the oxidation of the piperidine nitrogen. The specific chromophore responsible for the color may vary depending on the substituents on the piperidine ring.

-

Troubleshooting & Mitigation:

-

Purification: The most effective method for removing these colored impurities is distillation, particularly for liquid piperidine derivatives.[5] For solid compounds, recrystallization can be effective if the impurity has different solubility characteristics. Column chromatography is another viable option.

-

Prevention: To prevent re-oxidation after purification, it is crucial to store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon.[6] Additionally, protecting the compound from light by using amber vials and storing it at reduced temperatures can significantly inhibit the formation of these colored impurities.[5]

-

Q2: I am observing a significant amount of over-alkylation, resulting in quaternary ammonium salt byproducts in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?

A: The formation of quaternary ammonium salts is a common side reaction in the N-alkylation of piperidines, arising from the reaction of the desired mono-alkylated product with another molecule of the alkylating agent.[7] Controlling this side reaction is key to maximizing the yield of the target secondary or tertiary amine.

-

Causality: The mono-alkylated piperidine product is itself a nucleophile and can compete with the starting piperidine for the alkylating agent. This is particularly problematic if the reaction conditions favor multiple alkylation events.

-

Strategic Solutions:

-

Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[7]

-

Slow Addition: Add the alkylating agent to the reaction mixture slowly, ideally using a syringe pump.[7] This maintains a low concentration of the alkylating agent, kinetically favoring the more reactive primary or secondary amine for mono-alkylation.

-

Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and decrease the likelihood of the second alkylation step.[7]

-

Section 2: Troubleshooting Specific Impurity Classes

This section provides a deeper dive into specific classes of impurities, their formation mechanisms, and targeted strategies for their control.

Unreacted Starting Materials & Intermediates

Q3: My catalytic hydrogenation of pyridine to piperidine is incomplete, leaving residual pyridine. Why is separation by distillation difficult, and what is a reliable purification method?

A: The presence of unreacted pyridine is a frequent issue in piperidine synthesis via pyridine reduction.[1] Simple fractional distillation is often ineffective for complete separation due to the formation of an azeotrope—a constant-boiling mixture of piperidine and pyridine.[1][5] This azeotrope contains approximately 92% piperidine and 8% pyridine.[1]

-

Underlying Principle: Azeotrope formation occurs when the vapor phase composition is identical to the liquid phase composition, preventing further separation by distillation.

-

Effective Purification Protocol: Purification via Carbonate Salt Formation This method leverages the higher basicity of piperidine compared to pyridine to achieve selective separation.

-

Reaction: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., acetone, benzene).[8] Bubble carbon dioxide (CO₂) gas through the solution. The more basic piperidine will react with CO₂ to form a solid piperidine carbonate salt, while the less basic pyridine will remain in solution.[5][8]

-

Isolation: The precipitated piperidine salt can be isolated by filtration.[8]

-

Liberation: The filtered piperidine salt is then treated with an alkaline solution (e.g., aqueous potassium hydroxide) to liberate the free piperidine base.[8]

-

Final Purification: The liberated piperidine can then be extracted and distilled to obtain a high-purity product.[8]

-

Byproducts from Side Reactions

Q4: During my synthesis, I've identified N-Nitroso piperidine impurities. Why are these a major concern, and how can their formation be prevented?

A: N-Nitroso piperidine impurities are a significant concern in the pharmaceutical industry due to their classification as potential mutagenic and carcinogenic compounds.[9] Regulatory agencies like the FDA and EMA have stringent limits on the presence of such impurities in APIs.[9]

-

Formation Mechanism: These impurities can form when a piperidine derivative is exposed to nitrosating agents under certain conditions.[9] Sources of nitrosating agents can include residual nitrites from starting materials or reagents, or atmospheric nitrogen oxides.

-

Risk Mitigation and Control Strategy:

-

Risk Assessment: Conduct a thorough risk assessment of your synthetic process to identify potential sources of nitrosating agents.[9]

-

Process Optimization: Modify reaction conditions to avoid the formation of these impurities. This may involve adjusting the pH, temperature, or choice of reagents to create an environment where nitrosation is unfavorable.[3]

-

Raw Material Quality: Use high-quality raw materials with low levels of nitrite or other potential nitrosating agents.[3]

-

Analytical Monitoring: Implement sensitive analytical methods, such as LC-MS, to detect and quantify any potential N-nitroso impurities at very low levels.[10]

-

Section 3: Analytical and Purification Workflows

Analytical Methods for Impurity Profiling

A robust impurity control strategy relies on accurate detection and quantification.[] The choice of analytical technique depends on the nature of the impurity.[12]

| Impurity Type | Primary Analytical Technique | Secondary/Confirmatory Technique |

| Organic Impurities (non-volatile) | High-Performance Liquid Chromatography (HPLC)[3] | Liquid Chromatography-Mass Spectrometry (LC-MS)[3] |

| Volatile Organic Impurities & Residual Solvents | Gas Chromatography (GC)[3] | Headspace GC-MS[13] |

| Inorganic Impurities & Elemental Catalysts | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[12] | Atomic Absorption Spectroscopy (AAS) |

| Structural Elucidation of Unknown Impurities | Mass Spectrometry (MS)[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy[14] |

Decision-Making for Purification

The selection of an appropriate purification method is critical and depends on the physicochemical properties of the target piperidine derivative and its impurities.[1]

Workflow for Selecting a Purification Method

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Column Chromatography

Column chromatography is a versatile purification technique, but challenges such as peak tailing and low recovery can occur with basic piperidine derivatives.[6]

Troubleshooting Guide for Column Chromatography of Piperidine Derivatives

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Market Size, Share & Industry Growth 2032 [snsinsider.com]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. gminsights.com [gminsights.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]

- 9. openpr.com [openpr.com]

- 10. alternative-therapies.com [alternative-therapies.com]

- 12. biotech-spain.com [biotech-spain.com]

- 13. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 14. veeprho.com [veeprho.com]

Validation & Comparative

Navigating the Selectivity Landscape: A Comparative Analysis of Benzyl (1-methylpiperidin-4-yl)carbamate Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals